

# Spectroscopic Profile of 2,4-Dichloro-6-methylaniline: A Technical Guide

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## Compound of Interest

Compound Name: 2,4-Dichloro-6-methylaniline

Cat. No.: B042851

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This technical guide provides a comprehensive overview of the spectral data for **2,4-Dichloro-6-methylaniline** (CAS No: 30273-00-8), a key intermediate in the synthesis of various pharmaceutical compounds. This document presents an in-depth analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols and visual representations of its chemical structure and fragmentation patterns.

## Chemical Structure

The molecular structure of **2,4-Dichloro-6-methylaniline** is presented below.

Caption: Chemical structure of **2,4-Dichloro-6-methylaniline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. Below are the predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **2,4-Dichloro-6-methylaniline**.

### $^1\text{H}$ NMR Spectral Data

The proton NMR spectrum provides information about the number of different types of protons and their chemical environments.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~7.2	s	1H	Ar-H
~6.9	s	1H	Ar-H
~4.0 (broad s)	s	2H	-NH <sub>2</sub>
~2.2	s	3H	-CH <sub>3</sub>

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

## <sup>13</sup>C NMR Spectral Data

The carbon-13 NMR spectrum provides information about the different carbon atoms in the molecule.

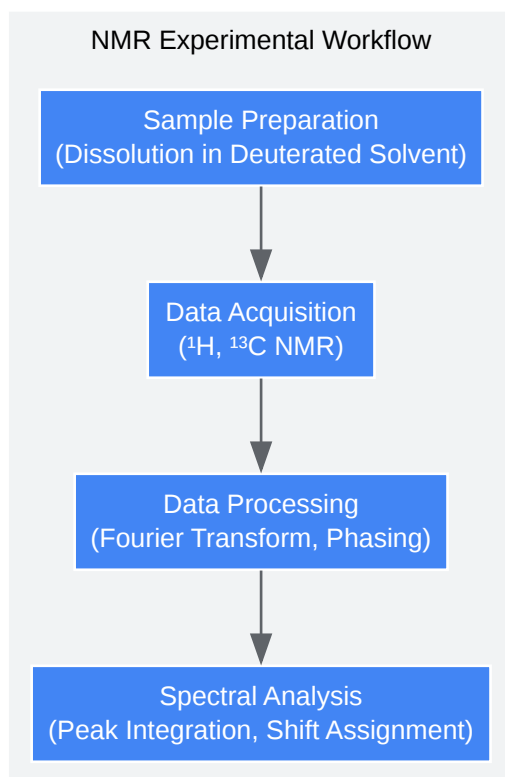
Chemical Shift ( $\delta$ ) ppm	Assignment
~145	C-NH <sub>2</sub>
~135	C-Cl
~130	C-Cl
~128	Ar-C
~125	Ar-C
~120	C-CH <sub>3</sub>
~18	-CH <sub>3</sub>

Note: Predicted data based on typical chemical shifts for similar structures. Actual values may vary based on solvent and experimental conditions.

## Experimental Protocol for NMR Spectroscopy

A general protocol for acquiring NMR spectra of aniline derivatives is as follows:

- Sample Preparation: Dissolve 5-10 mg of **2,4-Dichloro-6-methylaniline** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in an NMR tube.<sup>[1]</sup> Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- Instrumentation: Utilize a 300-600 MHz NMR spectrometer.<sup>[1]</sup>
- $^1\text{H}$  NMR Acquisition:
  - Pulse Sequence: Standard single pulse.
  - Number of Scans: 16-64, depending on the sample concentration.<sup>[1]</sup>
  - Relaxation Delay: 1-5 seconds.<sup>[1]</sup>
  - Spectral Width: Typically -2 to 12 ppm.<sup>[1]</sup>
- $^{13}\text{C}$  NMR Acquisition:
  - Pulse Sequence: Standard proton-decoupled pulse sequence.
  - Number of Scans: A higher number of scans is generally required compared to  $^1\text{H}$  NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform. Phase and baseline corrections are then applied to the resulting spectrum.



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Caption: A generalized workflow for NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The solid-state FTIR spectrum of **2,4-Dichloro-6-methylaniline** would be expected to show the following characteristic absorption bands.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400-3500	Medium, Sharp	N-H stretch (asymmetric and symmetric)
3000-3100	Medium	Aromatic C-H stretch
2850-2960	Medium	Aliphatic C-H stretch (-CH <sub>3</sub> )
1600-1650	Strong	N-H bend
1450-1550	Strong	Aromatic C=C stretch
1250-1350	Strong	C-N stretch
1000-1100	Strong	C-Cl stretch
800-900	Strong	Ar-H bend (out-of-plane)

Note: Predicted data based on typical IR frequencies for substituted anilines.

## Experimental Protocol for FTIR Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Thoroughly grind 1-2 mg of **2,4-Dichloro-6-methylaniline** with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[2\]](#)
  - Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[\[2\]](#)
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.[\[1\]](#)
- Data Acquisition:
  - Spectral Range: 4000-400 cm<sup>-1</sup>.[\[1\]](#)
  - Resolution: Typically 4 cm<sup>-1</sup>.[\[1\]](#)
  - Number of Scans: 16-32 scans are averaged to improve the signal-to-noise ratio.[\[1\]](#)

- A background spectrum of the empty sample holder or a pure KBr pellet is recorded and subtracted from the sample spectrum.<sup>[1]</sup>

## Mass Spectrometry (MS)

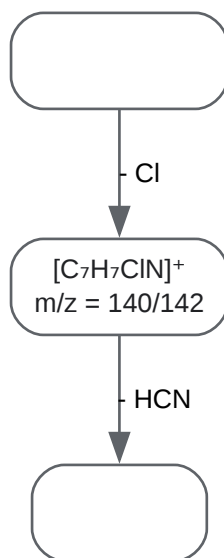
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectrum of **2,4-Dichloro-6-methylaniline** is expected to show the following key fragments.

m/z	Proposed Fragment
175/177/179	$[M]^+$ (Molecular Ion)
140/142	$[M - Cl]^+$
113	$[M - Cl - HCN]^+$

Note: The presence of two chlorine atoms results in a characteristic isotopic pattern for chlorine-containing fragments (approximately 3:1 ratio for  $^{35}\text{Cl}$ : $^{37}\text{Cl}$ ).

## Proposed Fragmentation Pathway

The fragmentation of **2,4-Dichloro-6-methylaniline** under electron ionization is initiated by the loss of an electron to form the molecular ion. Subsequent fragmentation can occur through various pathways, with the loss of a chlorine atom being a prominent route.



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Caption: Proposed mass spectrometry fragmentation pathway.

## Experimental Protocol for GC-MS

- Sample Preparation: Prepare a dilute solution of **2,4-Dichloro-6-methylaniline** (e.g., 1-10 µg/mL) in a volatile organic solvent such as methanol or acetonitrile.<sup>[1]</sup>
- Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) is used.
- Gas Chromatography (GC) Conditions:
  - Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable for separating aromatic amines.
  - Injector Temperature: Typically set to 250-280 °C.
  - Oven Temperature Program: A temperature gradient is used to ensure good separation. For example, start at 80°C, hold for 1 minute, ramp to 240°C at 10°C/min, then to 290°C at 25°C/min, and hold for 10 minutes.
  - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry (MS) Conditions:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Mass Range: Scan from a low m/z (e.g., 40) to a value above the molecular weight of the compound (e.g., 200).
  - Source Temperature: Typically maintained around 230 °C.
  - Transfer Line Temperature: Maintained at a high temperature (e.g., 290 °C) to prevent condensation of the analyte.

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## References

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